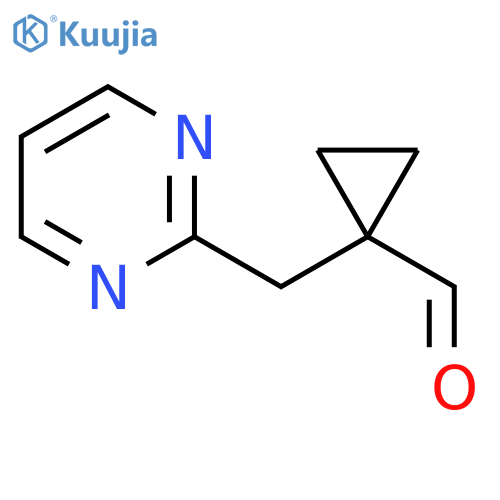Cas no 1936390-45-2 (1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde)

1936390-45-2 structure
商品名:1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde
1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1936390-45-2
- EN300-1623011
- 1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
- 1-(Pyrimidin-2-ylmethyl)cyclopropane-1-carbaldehyde
- Cyclopropanecarboxaldehyde, 1-(2-pyrimidinylmethyl)-
- 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde
-
- インチ: 1S/C9H10N2O/c12-7-9(2-3-9)6-8-10-4-1-5-11-8/h1,4-5,7H,2-3,6H2
- InChIKey: MGNMAXVMOKOXDS-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CC2N=CC=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.318±0.06 g/cm3(Predicted)
- ふってん: 257.2±13.0 °C(Predicted)
- 酸性度係数(pKa): 1.90±0.13(Predicted)
1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1623011-2.5g |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1623011-10.0g |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1623011-0.05g |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1623011-5.0g |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1623011-1.0g |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1623011-50mg |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1623011-100mg |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 100mg |
$1119.0 | 2023-09-22 | ||
| Enamine | EN300-1623011-500mg |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 500mg |
$1221.0 | 2023-09-22 | ||
| Enamine | EN300-1623011-10000mg |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 10000mg |
$5467.0 | 2023-09-22 | ||
| Enamine | EN300-1623011-0.5g |
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde |
1936390-45-2 | 0.5g |
$1357.0 | 2023-06-04 |
1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1936390-45-2 (1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde) 関連製品
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
